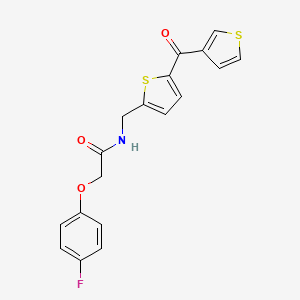
2-(4-fluorophenoxy)-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-fluorophenoxy)-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)acetamide is a useful research compound. Its molecular formula is C18H14FNO3S2 and its molecular weight is 375.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 2-(4-fluorophenoxy)-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)acetamide is a novel chemical entity that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, efficacy, and potential therapeutic applications based on current research findings.
- Molecular Formula : C₁₈H₁₄FNO₂S₃
- Molecular Weight : 391.5 g/mol
- CAS Number : 1797760-80-5
The biological activity of this compound is primarily attributed to its structural features, including the presence of a fluorophenyl group and thiophene derivatives. These groups are known to interact with various biological targets, influencing pathways related to inflammation, cancer, and viral infections.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit a range of biological activities, including:
- Antiviral Activity : Compounds containing thiophene rings have been noted for their antiviral properties. They may inhibit viral replication by targeting specific viral enzymes or host cell pathways.
- Anticancer Properties : The interaction of the fluorophenyl moiety with cellular receptors can lead to apoptosis in cancer cells, making it a candidate for further investigation in oncology.
- Anti-inflammatory Effects : The acetamide group may contribute to anti-inflammatory effects by modulating cytokine production.
Case Studies and Research Findings
Recent studies have highlighted the potential of similar compounds in various biological assays:
-
Antiviral Assays :
- A study demonstrated that thiophene derivatives showed significant antiviral activity against multiple viruses, with IC₅₀ values ranging from 0.5 to 10 µM depending on the specific viral target .
- Another investigation into compounds with similar structures revealed effective inhibition of RNA-dependent RNA polymerase, a critical enzyme for viral replication .
-
Anticancer Activity :
- In vitro studies have shown that derivatives with fluorinated phenyl groups can induce apoptosis in cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer), with IC₅₀ values as low as 1 µM .
- Structure-activity relationship (SAR) studies indicated that modifications to the thiophene ring could enhance cytotoxicity against tumor cells .
- Anti-inflammatory Effects :
Data Summary Table
Propriétés
IUPAC Name |
2-(4-fluorophenoxy)-N-[[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FNO3S2/c19-13-1-3-14(4-2-13)23-10-17(21)20-9-15-5-6-16(25-15)18(22)12-7-8-24-11-12/h1-8,11H,9-10H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGVVYJOVLBBQAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCC(=O)NCC2=CC=C(S2)C(=O)C3=CSC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FNO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














